molecular formula C18H23N5O2 B2876207 8-(butylamino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1105197-48-5

8-(butylamino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2876207
CAS No.: 1105197-48-5
M. Wt: 341.415
InChI Key: HJGIGDCHCNXAEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(butylamino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound categorized under the purine derivatives. These compounds are structurally associated with adenine and guanine, which are nucleobases found in DNA and RNA. This particular molecule, given its specific substituents, is of interest in various fields including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(butylamino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione generally involves multi-step organic reactions. A common approach starts with a core purine skeleton which is then modified through a series of substitution and addition reactions.

  • Formation of the Core Structure: : The purine nucleus is typically constructed through the cyclization of an appropriate precursor like 4,5-diaminopyrimidine with formamide.

  • Substituent Introduction: : The butylamino group at position 8 can be introduced using butylamine in the presence of a suitable activating agent. Meanwhile, the 4-methylbenzyl group at position 7 is usually added via alkylation, often involving 4-methylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial methods focus on scalability and yield optimization High-pressure reactors and continuous flow methods may be employed to ensure consistent production

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically affecting the butylamino group.

  • Reduction: : Reduction reactions may target the double bonds within the purine ring structure.

  • Substitution: : Substitution reactions are common, particularly at the amine positions where nucleophiles can replace existing groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride or sodium borohydride.

  • Nucleophiles for Substitution: : Halides, hydroxides, and various amines.

Major Products Formed

The major products depend on the reaction type, but generally include:

  • Oxidation: : Formation of N-oxides.

  • Reduction: : Saturated derivatives of the purine ring.

  • Substitution: : Varied purine derivatives depending on the nucleophile used.

Scientific Research Applications

8-(butylamino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has a multitude of scientific research applications:

  • Chemistry: : Used as a starting material in the synthesis of novel purine derivatives.

  • Biology: : Studied for its interactions with various enzymes and nucleic acids.

  • Medicine: : Investigated for potential antiviral, anticancer, and antimicrobial properties.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Comparing 8-(butylamino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione to similar purine derivatives:

  • Caffeine: : Like caffeine, this compound has a methylxanthine core but differs in its bulky substituents, which could impact its solubility and biological activity.

  • Theophylline: : Another methylxanthine, used primarily as a bronchodilator, shares a similar purine structure but lacks the specific butyl and benzyl groups, leading to distinct pharmacokinetic and pharmacodynamic properties.

  • Adenosine: : A naturally occurring purine nucleoside, significantly different due to the absence of alkyl and aryl substituents, resulting in different biological functions and interactions.

Similar Compounds

  • Caffeine

  • Theophylline

  • Adenosine

  • 7-deazaadenine derivatives

There you have it, a comprehensive look at this compound. Hope it helps in your exploration of this fascinating compound!

Properties

IUPAC Name

8-(butylamino)-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-4-5-10-19-17-20-15-14(16(24)21-18(25)22(15)3)23(17)11-13-8-6-12(2)7-9-13/h6-9H,4-5,10-11H2,1-3H3,(H,19,20)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGIGDCHCNXAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.